molecular formula C12H14Cl3NO3S B4629339 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine

2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine

Cat. No.: B4629339
M. Wt: 358.7 g/mol
InChI Key: IGYNOPPNLBJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is a chemical compound with the molecular formula C13H15Cl3NO3S It is a morpholine derivative characterized by the presence of a sulfonyl group attached to a trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The trichlorophenyl ring can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of partially or fully dechlorinated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and trichlorophenyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-[(2,4-dichlorophenyl)sulfonyl]morpholine
  • 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)carbamoyl]morpholine
  • 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)thio]morpholine

Uniqueness

2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have carbamoyl or thio groups instead of the sulfonyl group, leading to different reactivity and applications.

Properties

IUPAC Name

2,6-dimethyl-4-(2,4,5-trichlorophenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO3S/c1-7-5-16(6-8(2)19-7)20(17,18)12-4-10(14)9(13)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYNOPPNLBJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Reactant of Route 3
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Reactant of Route 4
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Reactant of Route 5
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Reactant of Route 6
Reactant of Route 6
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.